1-(2-ethyl-1,3-dioxolan-2-yl)methanamine
Description
1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine (CAS: 3289-19-8) is a cyclic acetal-protected primary amine with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol . Its structure features a 1,3-dioxolane ring substituted with an ethyl group at the 2-position and a methanamine group at the same carbon. This configuration confers stability to the amine group under acidic or oxidative conditions, making it valuable in multi-step organic syntheses.
Properties
CAS No. |
194729-90-3 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The preparation of 1-(2-ethyl-1,3-dioxolan-2-yl)methanamine primarily relies on acid-catalyzed cyclization reactions. A representative method involves the reaction of 2-ethyl-1,3-dioxolane with methanamine derivatives in the presence of a Brønsted acid catalyst. For example, p-toluenesulfonic acid (TsOH) has been employed to facilitate the formation of the dioxolane ring, as demonstrated in analogous syntheses of related compounds . The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the amine group to form the cyclic ether structure (Figure 1).
Table 1: Representative Synthetic Conditions
| Reactants | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-Ethyl-1,3-dioxolane + Methanamine | TsOH | Reflux | 92% | |
| Ethylene glycol derivative + Ethylamine | H₂SO₄ | 80°C | 85% |
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane (DCM) or acetone are preferred for their ability to stabilize intermediates . Post-reaction purification typically involves filtration and washing with acetone to isolate the hydrochloride salt, as reported in similar dioxolane-amine syntheses .
Industrial-Scale Production Techniques
Industrial production scales up laboratory methods while addressing challenges in purity and cost-effectiveness. Continuous flow reactors have been adopted to enhance reaction control and throughput. A patented approach for analogous dioxolane derivatives emphasizes the use of high-purity reactants and distillation for product isolation, achieving >99% purity . Key steps include:
-
Large-scale cyclization : Conducted in stainless steel reactors with automated temperature control.
-
In-line purification : Integration of distillation columns to separate the product from unreacted starting materials.
Table 2: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor volume | 500 L |
| Catalyst loading | 0.5 wt% TsOH |
| Distillation temperature | 80–100°C |
Optimization of Reaction Conditions
Optimization studies focus on catalyst selection, temperature, and solvent systems. Comparative trials reveal that TsOH outperforms H₂SO₄ in yield and selectivity due to its milder acidity, reducing side reactions such as over-oxidation . For instance, replacing H₂SO₄ with TsOH in a model reaction increased yield from 78% to 92% .
Solvent effects :
-
Acetone : Enhances reaction rate but may require lower temperatures to avoid byproduct formation.
-
DCM : Slower kinetics but higher selectivity, ideal for lab-scale synthesis.
Comparative Analysis with Analogous Compounds
The ethyl-substituted dioxolane exhibits distinct reactivity compared to methyl or phenyl analogs. For example, 1-(2-methyl-1,3-dioxolan-2-yl)methanamine requires harsher conditions for cyclization, likely due to steric hindrance from the methyl group . Conversely, the ethyl derivative’s longer alkyl chain improves solubility in nonpolar solvents, facilitating easier purification.
Table 3: Structural Impact on Reactivity
| Compound | Cyclization Temperature | Yield |
|---|---|---|
| 1-(2-Methyl-1,3-dioxolan-2-yl)methanamine | 100°C | 88% |
| This compound | 80°C | 92% |
Chemical Reactions Analysis
Types of Reactions
1-(2-ethyl-1,3-dioxolan-2-yl)methanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-(2-ethyl-1,3-dioxolan-2-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a potential ligand for biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-ethyl-1,3-dioxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in various chemical interactions, while the methanamine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light and moisture, stored under inert atmosphere at 2–8°C .
- Hazards : Classified as flammable (H225), skin irritant (H315), and eye irritant (H319) .
- Applications : Used as a building block in pharmaceutical intermediates (e.g., for HMOX1-targeting compounds ) and catalysis (e.g., in enantioselective syntheses ).
The compound is compared to structurally analogous amines containing 1,3-dioxolane, thiazole, or aromatic systems. Key differences in reactivity, stability, and applications are highlighted below.
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity in Acetal Elimination: The ethyl group in this compound stabilizes the dioxolane ring compared to 1-(1,3-dioxolan-2-yl)methanamine, which undergoes regioselective ring opening under FeCl₃ catalysis to yield phenolic derivatives (78–82% yields) .
Synthetic Utility :
- The compound’s amine group participates in Schiff base formation (e.g., with aldehydes to yield imines ), similar to other primary amines. Its dioxolane ring enables use in protecting-group strategies, as seen in lysergic acid syntheses .
Steric and Electronic Effects :
- Substituents on the dioxolane ring (e.g., methyl vs. ethyl) modulate steric bulk, impacting catalytic efficiency in transition-metal complexes .
Q & A
Q. What are the common synthetic routes for 1-(2-ethyl-1,3-dioxolan-2-yl)methanamine, and how do reaction conditions influence yield?
The synthesis typically involves forming the dioxolane ring via acid-catalyzed cyclization of diols or epoxides with carbonyl compounds. For example, glyoxal derivatives can react with ethyl-substituted diols under acidic conditions to form the dioxolane core, followed by amination using methanamine or its derivatives . Key factors include catalyst choice (e.g., p-toluenesulfonic acid vs. Lewis acids), solvent polarity, and temperature. Yields are optimized by controlling steric hindrance from the ethyl group and ensuring anhydrous conditions to prevent ring hydrolysis .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : and NMR identify proton environments (e.g., ethyl group splitting patterns at δ ~1.2–1.5 ppm) and dioxolane oxygen proximity effects .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, critical for verifying the dioxolane ring geometry and amine positioning .
- Mass Spectrometry : High-resolution MS validates the molecular formula (CHNO) and fragmentation patterns .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- LogP : Estimated at ~0.5–1.2 (via computational tools), indicating moderate hydrophobicity due to the ethyl group.
- Stability : The dioxolane ring is prone to acid-catalyzed hydrolysis; neutral or alkaline conditions (pH 7–9) enhance stability.
- Solubility : Miscible in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<10 mg/mL) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density around the amine group, identifying nucleophilic sites. The ethyl group’s electron-donating effect increases amine basicity (pK ~9–10), favoring reactions with electrophiles like aldehydes or acyl chlorides. Transition state analysis reveals steric effects from the dioxolane ring, which may slow kinetics in bulky substrates .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Catalyst Purity : Trace moisture in Lewis acids (e.g., BF·EtO) reduces efficacy.
- By-product Formation : Competing pathways (e.g., over-alkylation) can be minimized by stepwise temperature control (e.g., 0°C during amination). Systematic Design of Experiments (DoE) evaluates variables like stoichiometry, solvent, and reaction time to isolate optimal conditions .
Q. How does the ethyl group in the dioxolane ring influence chiral resolution and enantioselective applications?
The ethyl substituent introduces steric asymmetry, enabling chiral separation via HPLC with cellulose-based columns (e.g., Chiralpak IA). Enantiomers exhibit distinct binding affinities in enzyme inhibition studies (e.g., cytochrome P450 assays), making the compound a candidate for asymmetric catalysis or chiral auxiliary design .
Q. What advanced spectroscopic techniques are used to study its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with proteins (e.g., amine oxidase enzymes).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Fluorescence Quenching : Monitors conformational changes in target biomacromolecules .
Methodological Insights
- Synthetic Optimization : Use in situ IR spectroscopy to monitor dioxolane ring formation and amination progress .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to correlate reaction parameters with yield/stability outcomes .
- Toxicity Screening : Employ Ames tests or zebrafish embryo assays to evaluate genotoxicity and developmental impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
